2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid
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Overview
Description
2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core with a cyclopentyl group at the 2-position and a fluorine atom at the 6-position, along with a carboxylic acid group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Pfitzinger reaction are classical methods used for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance yield and reduce environmental impact . The use of microwave irradiation and ultrasound irradiation has been reported to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6-position or carboxylic acid group .
Scientific Research Applications
2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of topoisomerase enzymes, thereby interfering with DNA replication and transcription processes. The presence of the fluorine atom enhances its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-6-chloroquinoline-4-carboxylic acid
- 2-cyclopentyl-6-bromoquinoline-4-carboxylic acid
- 2-cyclopentyl-6-iodoquinoline-4-carboxylic acid
Uniqueness
Compared to its analogs, 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets . These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
897561-40-9 |
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Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
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